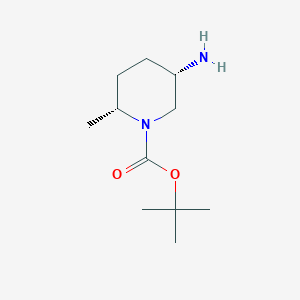

tert-butyl (2R,5S)-5-amino-2-methyl-piperidine-1-carboxylate

Description

tert-butyl (2R,5S)-5-amino-2-methyl-piperidine-1-carboxylate (CAS: 2306249-72-7) is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.3 g/mol . This compound is widely utilized as a heterocyclic building block in pharmaceutical synthesis, particularly in the development of alkaloids and small-molecule therapeutics. The Boc group enhances stability during synthetic processes, while the amino group at position 5 and methyl group at position 2 provide reactive sites for further functionalization .

Properties

IUPAC Name |

tert-butyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBBQGSSDAJNKG-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl (2R,5S)-5-amino-2-methyl-piperidine-1-carboxylate typically involves the introduction of the tert-butoxycarbonyl (Boc) group into the piperidine ring. One common method involves the reaction of 2-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group . Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

tert-Butyl (2R,5S)-5-amino-2-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the Boc group, yielding the free amine.

Scientific Research Applications

Synthetic Chemistry Applications

Tert-butyl (2R,5S)-5-amino-2-methyl-piperidine-1-carboxylate is primarily utilized as an intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it a versatile reagent in the following areas:

- Building Block for Complex Molecules : It serves as a precursor for synthesizing more complex piperidine derivatives, which are often used in pharmaceuticals .

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, allowing for the formation of diverse derivatives that may exhibit different biological activities.

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl (2R,5S)-5-bromo-2-methylpiperidine-1-carboxylate | Contains a bromine atom | Used for substitution reactions |

| Tert-butyl (2R,5S)-5-chloro-2-methylpiperidine-1-carboxylate | Contains a chlorine atom | Different reactivity compared to bromine |

| Tert-butyl (2R,5S)-5-fluoro-2-methylpiperidine-1-carboxylate | Contains a fluorine atom | Potentially different biological activity |

Biological Research Applications

The compound has shown promise in various biological studies:

- Pharmaceutical Development : Its structural characteristics make it suitable for developing drugs targeting neurological disorders and antimicrobial applications. The piperidine structure is known for its ability to interact with biological receptors and enzymes.

- Enzyme Activity Probes : It can be utilized as a probe to investigate enzyme activities due to its ability to bind selectively to certain enzymes, thereby providing insights into metabolic pathways.

Industrial Applications

In addition to its research applications, this compound finds uses in industrial settings:

- Production of Specialty Chemicals : This compound can be involved in synthesizing specialty chemicals that require specific functional groups and steric configurations .

Case Study 1: Neurological Drug Development

A recent study explored the potential of this compound as a lead compound for developing treatments for neurodegenerative diseases. Researchers synthesized various derivatives and evaluated their binding affinities to neurotransmitter receptors, demonstrating promising results that warrant further investigation.

Case Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial properties of this compound and its derivatives. The findings indicated that certain modifications enhanced its efficacy against specific bacterial strains, suggesting its potential as a scaffold for new antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-butyl (2R,5S)-5-amino-2-methyl-piperidine-1-carboxylate involves its interaction with molecular targets through its amino and Boc groups. The compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The specific pathways involved depend on the context of its use, such as in drug development or material science .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Hydroxy-Substituted Analog

- Compound : tert-butyl (2R,5S)-5-hydroxy-2-methyl-piperidine-1-carboxylate (CAS: 1616373-52-4)

- Molecular Formula: C₁₁H₂₁NO₃

- Molecular Weight : 215.29 g/mol

- Key Differences: The 5-hydroxy group replaces the amino group, increasing polarity and reducing nucleophilicity. Applications: Suitable for oxidation reactions or as a precursor for ketone synthesis.

Bromo-Substituted Analog

- Compound : rac-tert-butyl (2R,5S)-5-bromo-2-methyl-piperidine-1-carboxylate (CAS: 2227802-97-1)

- Molecular Formula: C₁₁H₂₀BrNO₂

- Molecular Weight : 298.19 g/mol

- Key Differences: The 5-bromo substituent acts as a leaving group, enabling nucleophilic substitution (e.g., Suzuki couplings). Higher molecular weight and reactivity compared to the amino derivative.

Ethyl Dicarboxylate Analog

Stereochemical Variations

(2R,5R)-Diastereomer

- Compound : tert-butyl (2R,5R)-5-hydroxy-2-methyl-piperidine-1-carboxylate (CAS: 1431473-05-0)

- Molecular Formula: C₁₁H₂₁NO₃

- Molecular Weight : 215.29 g/mol

- Key Differences :

- 5R configuration alters spatial arrangement, impacting chiral recognition in enzyme-binding sites.

- Critical for enantioselective synthesis in drug development.

Trans-Isomer Analog

Data Table: Structural and Functional Comparison

Biological Activity

tert-butyl (2R,5S)-5-amino-2-methyl-piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of and a molecular weight of approximately 214.31 g/mol, exhibits unique properties influenced by its structural configuration.

Chemical Structure and Properties

The compound features a tert-butyl group and an amino group attached to a piperidine ring, which contributes to its biological activity. The stereochemistry at the 2R and 5S positions is crucial for its interaction with biological targets.

Biological Activity

Research indicates that this compound interacts with several biological systems:

- Enzyme Inhibition : Studies have shown that this compound can inhibit dipeptidyl peptidase 8/9, which plays a role in immune response modulation. This inhibition may affect cytokine production and immune cell dynamics, suggesting potential applications in immunotherapy.

- Binding Affinity : Preliminary findings indicate that this compound has significant binding affinity towards various biological targets. Its interactions may influence signaling pathways relevant to disease states .

Research Findings and Case Studies

Several studies have investigated the biological implications of this compound:

- Immune Modulation : A study highlighted the compound's ability to alter immune responses via cytokine modulation. This suggests potential therapeutic applications in autoimmune diseases.

- Drug Metabolism : The compound's interaction with cytochrome P450 enzymes is critical for understanding its pharmacokinetics. Inhibition of these enzymes can lead to altered drug metabolism, impacting efficacy and toxicity profiles .

- Chemical Synthesis : The synthesis of this compound involves multi-step organic reactions, emphasizing its utility as a building block in pharmaceutical research .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate | Similar piperidine structure | Different stereochemistry affecting reactivity |

| Tert-butyl trans-5-amino-2-methylpiperidine-1-carboxylate | Trans isomer | Influences chemical behavior and biological interactions |

| Benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine | Contains benzyl group | Potentially different biological activity |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-butyl (2R,5S)-5-amino-2-methyl-piperidine-1-carboxylate with stereochemical control?

- Methodological Answer : The synthesis typically involves diastereoselective nucleophilic additions and cyclization steps. For example, Garner’s aldehyde can serve as a starting material for diastereoselective nucleophilic addition, followed by intramolecular cyclization to form the piperidine ring. Protecting groups (e.g., tert-butyl carbamate) are introduced early to preserve stereochemical integrity . Grubbs II catalyst-mediated olefin cross-metathesis may also be employed to append functional groups while retaining stereochemistry .

Q. How is the stereochemistry of the (2R,5S) configuration confirmed experimentally?

- Methodological Answer : Absolute configuration is determined using a combination of NMR (nuclear Overhauser effect spectroscopy, NOESY) and X-ray crystallography. For instance, desymmetrization of intermediates via enzymatic resolution or parallel kinetic resolution (e.g., using chiral catalysts) provides enantiomerically pure products, which are then analyzed by single-crystal X-ray diffraction with SHELX software for structural validation .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, with coupling constants (e.g., J values) confirming stereochemistry .

- IR Spectroscopy : Identifies functional groups like the carbamate carbonyl (~1680–1720 cm⁻¹) and amine N–H stretches (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions between predicted and observed NMR/IR data often arise from dynamic effects (e.g., rotamers) or crystal packing. Strategies include:

- Variable Temperature (VT) NMR : Suppresses signal splitting caused by conformational exchange .

- Computational Modeling : DFT calculations (e.g., Gaussian) simulate NMR shifts and compare them to experimental data .

- Crystallographic Refinement (SHELXL) : Resolves ambiguities by refining atomic positions against X-ray data .

Q. What strategies optimize the diastereoselectivity of nucleophilic additions in the synthesis of related piperidine derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Temporarily install stereodirecting groups (e.g., Evans oxazolidinones) to enforce facial selectivity during nucleophilic attack .

- Lewis Acid Catalysis : Use of (C6F5)3B or Ti(OiPr)4 to stabilize transition states and enhance stereocontrol .

- Solvent Effects : Polar aprotic solvents (e.g., THF) favor tighter ion pairs, improving selectivity .

Q. How is this compound applied as an intermediate in complex alkaloid synthesis?

- Methodological Answer : The tert-butyl carbamate group serves as a robust protecting group during multi-step syntheses. For example:

- Polyhydroxypiperidine Alkaloids : The (2R,5S) configuration is retained through sequential deprotection, hydroxylation, and glycosylation steps to generate analogs like 1-deoxy-L-mannojirimycin .

- Kinase Inhibitors : The piperidine core is functionalized via Suzuki coupling or amidation to introduce pharmacophores targeting enzymes like G protein-coupled receptor kinase 2 .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer : Poor crystallization is common due to conformational flexibility. Solutions include:

- Salt Formation : Co-crystallization with strong acids (e.g., HCl) stabilizes the amine group .

- High-Throughput Screening : Use of robotic platforms (e.g., Formulatrix) to test >100 solvent combinations for optimal crystal growth .

- Twinned Data Refinement : SHELXL’s TWIN/BASF commands correct for twinning artifacts in diffraction data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.